molecular formula C10H18N2O3 B7518639 Ethyl 4-propanoylpiperazine-1-carboxylate

Ethyl 4-propanoylpiperazine-1-carboxylate

Cat. No. B7518639
M. Wt: 214.26 g/mol
InChI Key: SGEBYHVBDGCXTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-propanoylpiperazine-1-carboxylate, also known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research. EPPC is a piperazine derivative that has been synthesized using various methods, and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of Ethyl 4-propanoylpiperazine-1-carboxylate is not fully understood, but it is believed to act by modulating the activity of various neurotransmitters and ion channels in the nervous system. Ethyl 4-propanoylpiperazine-1-carboxylate has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability and inhibition. It has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
Ethyl 4-propanoylpiperazine-1-carboxylate has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the levels of anti-inflammatory cytokines, such as IL-10. Ethyl 4-propanoylpiperazine-1-carboxylate has also been shown to reduce the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins.

Advantages and Limitations for Lab Experiments

Ethyl 4-propanoylpiperazine-1-carboxylate has several advantages for lab experiments, including its high potency, selectivity, and solubility in water and organic solvents. However, Ethyl 4-propanoylpiperazine-1-carboxylate also has some limitations, such as its low stability in aqueous solutions and its potential toxicity at high concentrations. Therefore, careful dose-response studies and toxicity assessments are required before using Ethyl 4-propanoylpiperazine-1-carboxylate in lab experiments.

Future Directions

There are several future directions for the study of Ethyl 4-propanoylpiperazine-1-carboxylate. One of the potential applications of Ethyl 4-propanoylpiperazine-1-carboxylate is in the treatment of neuropathic pain, which is a chronic and debilitating condition that affects millions of people worldwide. Further studies are needed to elucidate the mechanism of action of Ethyl 4-propanoylpiperazine-1-carboxylate in neuropathic pain and to optimize its dosing regimen and delivery route.
Another future direction for the study of Ethyl 4-propanoylpiperazine-1-carboxylate is in the identification of drug targets and the elucidation of biological pathways. Ethyl 4-propanoylpiperazine-1-carboxylate has been shown to have a high affinity for certain proteins and receptors, and may be useful as a chemical probe for the identification of novel drug targets and the elucidation of biological pathways.
Conclusion:
In conclusion, Ethyl 4-propanoylpiperazine-1-carboxylate is a promising chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of Ethyl 4-propanoylpiperazine-1-carboxylate and to optimize its use in lab experiments and clinical applications.

Synthesis Methods

Ethyl 4-propanoylpiperazine-1-carboxylate can be synthesized using various methods, including the reaction of 4-piperidone hydrochloride with ethyl chloroformate in the presence of a base, or the reaction of ethyl piperazine-1-carboxylate with propanoyl chloride in the presence of a base. The yield of Ethyl 4-propanoylpiperazine-1-carboxylate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant concentration.

Scientific Research Applications

Ethyl 4-propanoylpiperazine-1-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, and has been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders. Ethyl 4-propanoylpiperazine-1-carboxylate has also been studied for its potential use as a chemical probe for the identification of drug targets and the elucidation of biological pathways.

properties

IUPAC Name

ethyl 4-propanoylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-3-9(13)11-5-7-12(8-6-11)10(14)15-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEBYHVBDGCXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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